Superior Long-Term Tolerability and Patient Retention in Epilepsy
In a long-term follow-up study of 175 patients with epilepsy, magnesium valproate demonstrated significantly better tolerability and patient retention compared to sodium valproate [1]. The primary reason for treatment discontinuation was intolerable adverse events.
| Evidence Dimension | Incidence of adverse events |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | Sodium valproate: 51% |
| Quantified Difference | 21 percentage points lower absolute incidence |
| Conditions | Clinical study; 2-year follow-up; n=175 patients with epilepsy |
Why This Matters
Lower adverse event rates directly correlate with improved patient adherence and lower long-term healthcare costs, making it a more sustainable choice for chronic therapy.
- [1] Peng, X., et al. (2020). Long-term safety, tolerability, and efficacy of magnesium valproate versus sodium valproate in acute seizures. Current Medical Research and Opinion, 36(2), 271-276. View Source
